molecular formula C11H11NO2 B3353705 Methyl 2-methylisoindole-1-carboxylate CAS No. 56365-72-1

Methyl 2-methylisoindole-1-carboxylate

Cat. No.: B3353705
CAS No.: 56365-72-1
M. Wt: 189.21 g/mol
InChI Key: RQYQELNAGKSIQB-UHFFFAOYSA-N
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Description

Methyl 2-methylisoindole-1-carboxylate is a heterocyclic organic compound featuring an isoindole core substituted with a methyl group at the 2-position and a methoxycarbonyl group at the 1-position. Isoindole derivatives are of interest in medicinal chemistry and materials science due to their aromaticity and functional versatility .

Properties

IUPAC Name

methyl 2-methylisoindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-12-7-8-5-3-4-6-9(8)10(12)11(13)14-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYQELNAGKSIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC=CC2=C1C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10314842
Record name Methyl 2-methyl-2H-isoindole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10314842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56365-72-1
Record name NSC289127
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-methyl-2H-isoindole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10314842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of substituents significantly influences physicochemical properties. For example:

  • isoindole). Its synthesis involves oxidation of a tetrahydro-pyridoindole precursor with KMnO₄, yielding a planar aromatic system with distinct NMR shifts (e.g., δ 9.17 ppm for C(4)H) .
  • 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9) replaces the methoxycarbonyl with a carboxylic acid group and introduces a chloro substituent. This enhances polarity and hydrogen-bonding capacity, affecting solubility and biological activity .

Melting Points and Stability

  • Methyl 1-methyl-β-carboline-3-carboxylate exhibits a melting point >200°C, attributed to strong intermolecular π-π stacking in its crystalline form .
  • 7-Methoxy-1H-indole-3-carboxylic acid (CAS 128717-77-1) has a melting point of 199–201°C, comparable to isoindole derivatives, but its methoxy group may reduce thermal stability compared to methyl-substituted analogs .

Table: Key Properties of Comparable Compounds

Compound Name Core Structure Substituents CAS RN Melting Point (°C) Purity/Synthesis Yield
Methyl 2-methylisoindole-1-carboxylate Isoindole 2-CH₃, 1-COOCH₃ Not provided Data unavailable Data unavailable
Methyl 1-methyl-β-carboline-3-carboxylate β-Carboline 1-CH₃, 3-COOCH₃ - >200 71.3%
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Indole 3-CH₃, 2-COOH, 7-Cl 16381-48-9 Not reported 100% (pure substance)
7-Methoxy-1H-indole-3-carboxylic acid Indole 3-COOH, 7-OCH₃ 128717-77-1 199–201 >97.0%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-methylisoindole-1-carboxylate
Reactant of Route 2
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Methyl 2-methylisoindole-1-carboxylate

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